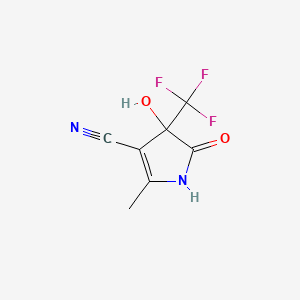

![molecular formula C19H12N2O5S2 B2756689 N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide CAS No. 881293-46-5](/img/structure/B2756689.png)

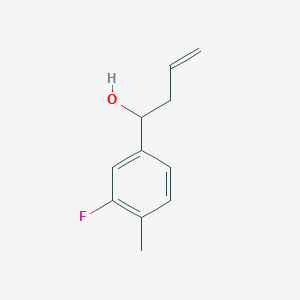

N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide, commonly known as OBAA, is a synthetic compound with potential applications in scientific research. It is a heterocyclic compound with a molecular formula of C20H14N2O4S2 and a molecular weight of 442.46 g/mol. OBAA is a promising molecule due to its unique chemical structure, which gives it potential applications in various fields of research.

Scientific Research Applications

Catalytic Asymmetric Epoxidation

A study by Aggarwal et al. (1998) discusses the catalytic asymmetric epoxidation of aldehydes using camphorsulfonic acid-derived 1,3-oxathianes. This research highlights the potential of sulfur-containing heterocycles, similar to parts of the target compound, in catalysis and asymmetric synthesis, suggesting applications in creating enantioselective chemical processes (Aggarwal et al., 1998).

Novel Reactions of N-sulfonylamines

Tornus, Schaumann, and Adiwidjaja (1996) explore the reactions of N-sulfonylamines with azirines, leading to the formation of thiadiazoles and oxathiazoles. This study showcases the reactivity of sulfonyl and amine groups in heterocyclic compound synthesis, relevant to the chemistry of the query compound (Tornus, Schaumann, & Adiwidjaja, 1996).

Phenylsulfinyl Radical Chemistry

Research by Xu et al. (2018) on the phenylsulfinyl radical highlights the potential for novel photoisomerization and oxidation reactions involving sulfur radicals. Such studies indicate the potential for innovative chemical transformations in compounds featuring sulfonyl functionalities (Xu et al., 2018).

Sulfur Ylide Mediated Synthesis

Dokli, Matanovic, and Hameršak (2010) investigated the sulfur ylide promoted synthesis of N-protected aziridines, demonstrating the versatility of sulfur-containing ylides in synthesizing nitrogen-containing heterocycles. This could suggest applications in the synthesis of complex molecules, including pharmaceuticals (Dokli, Matanovic, & Hameršak, 2010).

Corrosion Inhibition

Yadav et al. (2015) studied the corrosion inhibition effect of isonicotinamides on mild steel in an acidic medium. The findings demonstrate the utility of isonicotinamide derivatives in industrial applications, such as protecting metals from corrosion, suggesting potential applications for similar compounds in material science (Yadav et al., 2015).

properties

IUPAC Name |

N-(benzenesulfonyl)-N-(2-oxo-1,3-benzoxathiol-5-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O5S2/c22-18(13-8-10-20-11-9-13)21(28(24,25)15-4-2-1-3-5-15)14-6-7-16-17(12-14)27-19(23)26-16/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHRJRUMNRIBMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2756606.png)

![2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol](/img/structure/B2756611.png)

![6-(2-Ethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2756614.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2756620.png)

![2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2756621.png)

![Ethyl 4-[[2-[[5-[(adamantane-1-carbonylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2756624.png)

![5-ethoxy-3-(2-ethoxyethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2756628.png)